CP-339818

Description

Properties

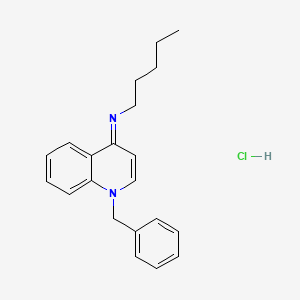

IUPAC Name |

1-benzyl-N-pentylquinolin-4-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRISCAPZWLWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609671 | |

| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185855-91-8 | |

| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of CP-339818: A Technical Guide to its Function as a Kv1.3 Potassium Channel Blocker

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CP-339818, a potent and selective blocker of the voltage-gated potassium channel Kv1.3. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and cellular consequences of Kv1.3 inhibition by this compound.

Executive Summary

This compound is a non-peptide, small molecule that demonstrates high affinity and selectivity for the Kv1.3 potassium channel. Its primary mechanism of action involves the physical occlusion of the channel pore, preferentially binding to the C-type inactivated state. This state-dependent binding leads to a use-dependent inhibition of potassium efflux. In T-lymphocytes, the blockade of Kv1.3 by this compound results in membrane depolarization, which in turn diminishes the electrochemical gradient necessary for sustained calcium influx through calcium release-activated calcium (CRAC) channels. The reduction in intracellular calcium signaling subsequently impairs the activation of downstream transcription factors, notably the Nuclear Factor of Activated T-cells (NFAT), leading to the suppression of T-cell activation, proliferation, and cytokine production.

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized across various ion channels. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound on Kv Potassium Channels

| Channel | IC50 (nM) | Reference |

| Kv1.3 | ~200 | [1] |

| Kv1.4 | ~300-fold less potent than Kv1.3 | [1] |

| Kv1.1, Kv1.2, Kv1.5, Kv1.6 | Significantly weaker blocking effects | [1][2] |

| Kv3.1-4, Kv4.2 | Significantly weaker blocking effects | [1][2] |

Table 2: Inhibitory Potency of this compound on Other Ion Channels

| Channel | IC50 (µM) | Reference |

| HCN1 (high Cl-) | 18.9 | [2] |

| HCN4 (high Cl-) | 43.4 | [2] |

Signaling Pathway of T-Cell Activation Inhibition by this compound

The inhibitory effect of this compound on T-cell activation is a direct consequence of its blockade of the Kv1.3 channel. The following diagram illustrates the signaling cascade.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition

This protocol is designed to measure the inhibitory effect of this compound on Kv1.3 currents in a heterologous expression system or in primary T-cells.

Methodology:

-

Cell Preparation: Culture cells expressing Kv1.3 channels (e.g., CHO or L929 cells stably transfected with human Kv1.3, or isolated human T-lymphocytes) on glass coverslips.

-

Solutions:

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the membrane potential at -80 mV.[3]

-

Elicit Kv1.3 currents using a depolarizing voltage step to +40 mV for 200 ms.[3] To study use-dependence, repetitive pulses can be applied.

-

Apply this compound at various concentrations to the external solution.

-

-

Data Analysis:

-

Measure the peak outward current at +40 mV before and after drug application.

-

Calculate the percentage of current inhibition for each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of activated T-cells.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors and purify CD4+ or CD8+ T-cells.

-

Cell Staining (Optional, for flow cytometry): Label T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

-

Cell Culture and Stimulation:

-

Plate the T-cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Stimulate T-cell activation and proliferation using anti-CD3/CD28 beads or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.[4]

-

Incubate the cells for 72 hours.[4]

-

-

Measurement of Proliferation:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine for the last 18-24 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[4]

-

Dye Dilution via Flow Cytometry: Acquire the cells on a flow cytometer and analyze the dilution of the proliferation dye as a measure of cell division.[5]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value for the anti-proliferative effect.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

References

- 1. Novel nonpeptide agents potently block the C-type inactivated conformation of Kv1.3 and suppress T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

CP-339818: A Non-Peptide Kv1.3 Channel Blocker for Immunomodulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a range of autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, and type 1 diabetes. Expressed predominantly on effector memory T-cells (TEM), which are key drivers of chronic inflammation, the Kv1.3 channel plays a pivotal role in T-cell activation, proliferation, and cytokine release. CP-339818 is a potent and selective, non-peptide small molecule inhibitor of the Kv1.3 channel. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its immunosuppressive effects by selectively blocking the Kv1.3 potassium channel. The blockade of Kv1.3 channels in T-lymphocytes disrupts the normal flow of potassium ions out of the cell, which is essential for maintaining the negative membrane potential required for sustained calcium influx upon T-cell receptor activation. This disruption in calcium signaling ultimately leads to the inhibition of downstream signaling pathways that are critical for T-cell activation, including the calcineurin-NFAT pathway. Consequently, the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) is suppressed, and T-cell proliferation is inhibited.[1][2]

Quantitative Data

The inhibitory activity of this compound on Kv1.3 and its selectivity over other potassium channels have been characterized using electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

| Channel | IC50 | Reference |

| Kv1.3 | 200 nM | [3] |

| Kv1.4 | ~300 nM | |

| Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 | Significantly weaker blocking effects | [3] |

| HCN1 (high Cl-) | 18.9 µM | [3] |

| HCN4 (high Cl-) | 43.4 µM | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is used to measure the inhibitory effect of this compound on Kv1.3 channel currents.

Cell Preparation:

-

Use a stable cell line expressing human Kv1.3 channels (e.g., HEK293 or CHO cells).

-

Culture cells to 70-80% confluency on glass coverslips.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the desired final concentrations in the external solution.

Recording Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

-

Record baseline currents in the absence of the compound.

-

Perfuse the chamber with external solutions containing increasing concentrations of this compound and record the corresponding inhibition of the Kv1.3 current.

-

Analyze the data to determine the concentration-response curve and calculate the IC50 value.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the inhibitory effect of this compound on T-cell proliferation.

Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).

Procedure:

-

Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM.

-

Wash the cells to remove excess CFSE.

-

Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate at a density of 1-2 x 105 cells/well.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or a suitable mitogen (e.g., phytohemagglutinin).

-

Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

IL-2 Production Assay (ELISA)

This assay quantifies the effect of this compound on the production of the pro-inflammatory cytokine IL-2 by activated T-cells.

Procedure:

-

Follow steps 1-7 of the T-Cell Proliferation Assay protocol.

-

After the incubation period, centrifuge the 96-well plates and collect the cell culture supernatants.

-

Quantify the concentration of IL-2 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for IL-2.

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance of the colored product using a microplate reader and calculate the concentration of IL-2 based on the standard curve.

In Vivo Model of Rheumatoid Arthritis (Collagen-Induced Arthritis in Rats)

This model is used to evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

Animal Model:

-

Use susceptible rat strains, such as Lewis or Dark Agouti rats.

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

On day 0, immunize the rats with an intradermal injection of the collagen-CFA emulsion at the base of the tail.

-

On day 7, administer a booster injection of collagen in Incomplete Freund's Adjuvant.

Treatment:

-

Begin treatment with this compound or vehicle control on a prophylactic or therapeutic schedule.

-

Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

Efficacy Evaluation:

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Measure paw volume or thickness regularly using a plethysmometer or calipers.

-

At the end of the study, collect blood samples for analysis of inflammatory markers (e.g., TNF-α, IL-6) by ELISA.

-

Perform histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.

Visualizations

Signaling Pathway of T-Cell Activation and Kv1.3 Involvement

Caption: T-Cell activation pathway and the inhibitory action of this compound on the Kv1.3 channel.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for determining the IC50 of this compound using whole-cell patch-clamp.

Logical Relationship in Kv1.3 Blocker Drug Development

Caption: The drug development pipeline for a Kv1.3 channel blocker like this compound.

References

Investigating the Role of Kv1.4 Channels: A Technical Guide to Using CP-339818

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability, playing pivotal roles in a diverse range of physiological processes, from neuronal signaling to cardiac muscle repolarization. Among the various subfamilies of Kv channels, Kv1.4 stands out due to its rapid activation and inactivation kinetics, contributing to the transient outward potassium current (Ito). Understanding the precise function of Kv1.4 in different tissues is crucial for elucidating disease mechanisms and developing novel therapeutics.

This technical guide provides an in-depth overview of the use of CP-339818, a potent pharmacological tool, to investigate the physiological and pathophysiological roles of the Kv1.4 channel. This document outlines the mechanism of action of this compound, provides detailed experimental protocols for its application, and presents quantitative data from key studies. Furthermore, it explores the signaling pathways that modulate Kv1.4 function and can be investigated using this blocker.

This compound: A Tool for Probing Kv1.4 Function

This compound is a non-peptide small molecule that acts as a blocker of both Kv1.3 and Kv1.4 channels.[1][2] It exhibits a use-dependent blocking mechanism, preferentially binding to the C-type inactivated state of the channel. While it also shows inhibitory activity against other channels, such as Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels at higher micromolar concentrations, its nanomolar affinity for Kv1.4 makes it a valuable tool for studying the function of this channel when used at appropriate concentrations and in well-defined experimental systems.

Pharmacological Profile of this compound

| Target Channel | IC50 | Notes |

| Kv1.4 | ~300 nM | - |

| Kv1.3 | ~200 nM | Higher affinity than for Kv1.4.[1][2] |

| HCN1 | 18.9 µM | Significantly lower affinity than for Kv1.4.[1] |

| HCN4 | 43.4 µM | Significantly lower affinity than for Kv1.4.[1] |

| Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 | Weaker blocking effects | Demonstrates selectivity for Kv1.3/1.4 over these channels.[1][2] |

Experimental Protocols

The following sections provide detailed methodologies for investigating the role of Kv1.4 channels using this compound in various experimental settings.

Electrophysiological Recording of Kv1.4 Currents

Whole-cell patch-clamp electrophysiology is the gold-standard technique for characterizing the function of ion channels like Kv1.4 and the effects of pharmacological agents such as this compound.

Objective: To measure Kv1.4 currents in isolated cells and assess their inhibition by this compound.

Cell Systems:

-

Heterologous Expression Systems: Human Embryonic Kidney (HEK293) cells or Xenopus laevis oocytes are commonly used for expressing recombinant Kv1.4 channels.[3][4][5][6][7] This allows for the study of the channel in a controlled environment, free from the influence of other native ion channels.

-

Primary Neuronal Cultures: Dorsal Root Ganglion (DRG) neurons are a valuable model as they endogenously express Kv1.4 and are involved in sensory processing.[8][9]

-

Cardiomyocytes: Isolated ventricular myocytes can be used to study the role of Kv1.4 in cardiac action potential repolarization.

Materials:

-

External Solution (for mammalian cells): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (for mammalian cells): (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

Procedure:

-

Cell Preparation: Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

Patch Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Establish a gigaseal between the patch pipette and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

To elicit Kv1.4 currents, apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for a duration of 200-500 ms. A pre-pulse to -100 mV for 500 ms can be used to ensure the complete removal of inactivation.

-

-

Application of this compound: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 100 nM to 1 µM).

-

Data Acquisition and Analysis: Record the currents before and after the application of this compound. Analyze the peak outward current amplitude to determine the percentage of inhibition. Construct dose-response curves to calculate the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Functional expression of GFP-tagged Kv1.3 and Kv1.4 channels in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Endogenous Kv channels in human embryonic kidney (HEK-293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Kv1.4 potassium channels by PKC and AMPK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biophysics-reports.org [biophysics-reports.org]

- 9. A-Type KV Channels in Dorsal Root Ganglion Neurons: Diversity, Function, and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CP-339818 on T-Cell Activation and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a non-peptide small molecule that has been identified as a potent blocker of the voltage-gated potassium channel Kv1.3.[1][2] This channel plays a critical role in the regulation of T-lymphocyte activation and proliferation, making it an attractive target for immunomodulatory therapies. This technical guide provides an in-depth overview of the core effects of this compound on T-cell function, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: Kv1.3 Channel Blockade

The activation of T-cells is a calcium-dependent process. Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated that leads to the depletion of intracellular calcium stores. This depletion triggers the opening of Calcium Release-Activated Calcium (CRAC) channels, resulting in a sustained influx of extracellular calcium. This rise in intracellular calcium is essential for the activation of calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Once dephosphorylated, NFAT translocates to the nucleus and initiates the transcription of genes crucial for T-cell activation and proliferation, including interleukin-2 (IL-2).

The Kv1.3 potassium channel is instrumental in maintaining the negative membrane potential required for this sustained calcium influx. By facilitating the efflux of potassium ions, Kv1.3 counteracts the depolarizing effect of calcium entry, thereby preserving the electrochemical gradient that drives calcium into the cell.

This compound exerts its immunomodulatory effects by physically blocking the Kv1.3 channel pore from the outside.[1] This blockade inhibits the efflux of potassium ions, leading to membrane depolarization. The depolarized state of the membrane reduces the driving force for calcium entry through CRAC channels, resulting in a diminished intracellular calcium signal. Consequently, NFAT activation is suppressed, leading to a downstream reduction in the expression of activation-associated genes and ultimately, the inhibition of T-cell activation and proliferation.[1][2]

Quantitative Data on this compound's Effects

The inhibitory activity of this compound has been quantified in various assays. The available data is summarized in the tables below.

Table 1: Inhibitory Activity of this compound on Voltage-Gated Potassium Channels

| Channel | IC50 (nM) | Cell Type | Reference |

| Kv1.3 | ~200 | Human T-lymphocytes | [1] |

| Kv1.4 | ~300 | Not specified | [3] |

| Kv1.1 | 62,000 | Not specified | |

| Kv1.2 | 14,000 | Not specified | |

| Kv1.5 | 19,000 | Not specified | |

| Kv1.6 | 20,000 | Not specified |

Table 2: Inhibitory Activity of this compound on T-Cell Proliferation

| Stimulation Method | IC50 (µM) | Cell Type | Reference |

| Anti-CD3 Antibody | 4.7 | Human Peripheral Blood T-cells | |

| Ionomycin + Phorbol 12-myristate 13-acetate (PMA) | 5.2 | Human Peripheral Blood T-cells |

Note: The discrepancy in the IC50 values between channel blockade (~0.2 µM) and proliferation inhibition (~5 µM) may be attributed to different experimental conditions, such as the use of whole cells versus isolated membranes, and the complexity of the cellular proliferation assay compared to a direct channel binding or function assay.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures used to assess its effects, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Kv1.3 blockers like this compound.

T-Cell Proliferation Assay ([³H]thymidine Incorporation)

This assay measures the proliferation of T-cells by quantifying the incorporation of a radioactive nucleoside, [³H]thymidine, into newly synthesized DNA.

a. Cell Preparation and Culture:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Purify T-cells from PBMCs using a pan-T-cell isolation kit.

-

Resuspend purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

-

Plate the T-cells in 96-well flat-bottom plates at a density of 1-2 x 10⁵ cells per well.

b. Treatment and Stimulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

-

Add the desired concentrations of this compound or vehicle control to the appropriate wells.

-

Stimulate the T-cells with either:

-

Plate-bound anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) and soluble anti-CD28 antibody (1-2 µg/mL).

-

A combination of phorbol 12-myristate 13-acetate (PMA) (e.g., 10-50 ng/mL) and ionomycin (e.g., 0.5-1 µM).

-

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

c. [³H]thymidine Incorporation and Measurement:

-

During the last 16-18 hours of incubation, add 1 µCi of [³H]thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters to remove unincorporated [³H]thymidine.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.

Intracellular Cytokine Staining for Flow Cytometry

This method allows for the quantification of cytokine-producing cells at a single-cell level.

a. Cell Stimulation and Treatment:

-

Prepare and culture purified T-cells as described in the proliferation assay protocol.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Stimulate the T-cells as described previously (e.g., with anti-CD3/CD28 antibodies or PMA/ionomycin).

-

Incubate for a total of 6 hours. For the final 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and cause their accumulation within the cell.

b. Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain for surface markers (e.g., CD3, CD4, CD8) by incubating with fluorescently labeled antibodies for 20-30 minutes at 4°C.

-

Wash the cells to remove unbound antibodies.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for allowing the intracellular cytokine antibodies to access their targets.

-

Stain for intracellular cytokines (e.g., IFN-γ, IL-2) by incubating with fluorescently labeled anti-cytokine antibodies in the permeabilization buffer for 30-45 minutes at room temperature.

-

Wash the cells with permeabilization buffer and then with FACS buffer.

c. Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software to gate on specific T-cell populations (e.g., CD4+ or CD8+ T-cells) and quantify the percentage of cells positive for each cytokine.

Conclusion

This compound is a selective blocker of the Kv1.3 potassium channel, a key regulator of T-cell activation and proliferation. By inhibiting Kv1.3, this compound effectively suppresses the sustained calcium signaling required for T-cell activation, leading to a reduction in proliferation and potentially cytokine production. The preferential expression of Kv1.3 in effector memory T-cells suggests that compounds like this compound could offer a targeted approach to modulating immune responses in various pathological conditions. The experimental protocols and data presented in this guide provide a framework for the further investigation and development of this compound and other Kv1.3-targeting immunomodulators.

References

The Discovery and Development of CP-339818: A Kv1.3 Potassium Channel Blocker

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-339818 is a potent and selective non-peptide blocker of the voltage-gated potassium channel Kv1.3. Its discovery marked a significant step in the exploration of Kv1.3 as a therapeutic target for autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. It includes detailed summaries of its inhibitory activity, selectivity profile, and the experimental protocols used for its characterization, including electrophysiological and T-cell proliferation assays. Visual diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological context and evaluation process.

Introduction

The voltage-gated potassium channel Kv1.3 is predominantly expressed in the plasma membrane of human T-lymphocytes and plays a crucial role in regulating the membrane potential.[1] Following T-cell receptor activation, the opening of Kv1.3 channels leads to potassium efflux, which hyperpolarizes the cell membrane and maintains the electrochemical gradient necessary for sustained calcium influx and subsequent T-cell activation, proliferation, and cytokine production.[2] Due to its critical role in the immune response, Kv1.3 has emerged as a promising therapeutic target for the treatment of T-cell-mediated autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.[1][3]

This compound, chemically identified as N-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine hydrochloride, was one of the first potent and selective small molecule inhibitors of the Kv1.3 channel to be discovered.[1] Its development provided a valuable pharmacological tool to probe the function of Kv1.3 in the immune system and laid the groundwork for the development of other Kv1.3-targeting immunomodulators. This guide details the discovery and foundational pharmacological characterization of this compound.

Discovery and Mechanism of Action

This compound was identified as a potent blocker of the Kv1.3 channel, exhibiting a unique mechanism of action. It preferentially binds to and blocks the C-type inactivated state of the channel.[2][4] C-type inactivation is a conformational change in the channel's selectivity filter that occurs during prolonged depolarization, rendering the channel non-conductive. By stabilizing this inactivated state, this compound effectively reduces the number of available conducting channels, thereby suppressing the potassium efflux required for T-cell activation.[2][4]

The discovery of this compound was a result of efforts to identify non-peptide small molecules that could selectively target the Kv1.3 channel, offering potential advantages over peptide-based blockers in terms of oral bioavailability and manufacturing.

Quantitative Data

The inhibitory activity and selectivity of this compound against various voltage-gated potassium channels have been characterized using electrophysiological techniques. The following tables summarize the key quantitative data.

| Channel | IC50 (nM) | Cell Type | Reference |

| Kv1.3 | 200 | Human T-lymphocytes | [1] |

| Kv1.4 | ~300 | Not Specified | [1] |

| Kv1.1 | >10,000 | Not Specified | [1] |

| Kv1.2 | >10,000 | Not Specified | [1] |

| Kv1.5 | >10,000 | Not Specified | [1] |

| Kv1.6 | >10,000 | Not Specified | [1] |

| Kv3.1-4 | Significantly weaker blocking effects | Not Specified | [1] |

| Kv4.2 | Significantly weaker blocking effects | Not Specified | [1] |

Table 1: Inhibitory Activity of this compound against Kv Channels

| Channel | IC50 (µM) | Condition | Reference |

| HCN1 | 18.9 | High Cl- | [1] |

| HCN4 | 43.4 | High Cl- | [1] |

| HCN1 | 26.2 | Low Cl- | [1] |

| HCN4 | >100 | Low Cl- | [1] |

Table 2: Inhibitory Activity of this compound against HCN Channels

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp

The inhibitory effects of this compound on Kv1.3 channels were quantified using the whole-cell patch-clamp technique on human T-lymphocytes (e.g., Jurkat cells).[5][6][7]

Cell Preparation:

-

Human T-lymphocytes are cultured under standard conditions.

-

Prior to recording, cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.

Recording Solutions:

-

External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KF, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, pH adjusted to 7.2 with KOH.

Recording Procedure:

-

Patch pipettes with a resistance of 2-4 MΩ are fabricated from borosilicate glass.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are held at a holding potential of -80 mV.

-

Kv1.3 currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30 seconds).[4]

-

This compound is applied to the bath at various concentrations to determine its inhibitory effect on the peak outward current.

-

IC50 values are calculated by fitting the concentration-response data to the Hill equation.

T-Lymphocyte Proliferation Assay ([³H]Thymidine Incorporation)

The functional consequence of Kv1.3 blockade by this compound on T-cell activation is assessed by measuring the inhibition of mitogen-stimulated T-cell proliferation.[3][8][9][10]

Cell Preparation:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cells are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

Assay Procedure:

-

PBMCs are seeded in 96-well flat-bottom plates at a density of 1-2 x 10⁵ cells/well.

-

Cells are pre-incubated with various concentrations of this compound for a short period (e.g., 30 minutes).

-

A mitogen, such as phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL, is added to each well to stimulate T-cell proliferation.[3] Control wells receive no mitogen.

-

The plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

For the final 18-24 hours of incubation, 1 µCi of [³H]thymidine is added to each well.

-

Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

The results are expressed as counts per minute (CPM), and the percentage of inhibition by this compound is calculated relative to the stimulated control.

Signaling Pathway

This compound inhibits T-cell activation by blocking the Kv1.3 channel, which disrupts the downstream signaling cascade initiated by T-cell receptor (TCR) engagement.

Preclinical Development

While this compound itself has primarily served as a research tool, the principle of Kv1.3 blockade has been validated in various preclinical animal models of autoimmune diseases. For instance, selective Kv1.3 inhibitors have shown efficacy in models of rheumatoid arthritis, multiple sclerosis, and type 1 diabetes.[3][9] These studies have demonstrated that blockade of Kv1.3 can reduce inflammation, decrease immune cell infiltration into target tissues, and ameliorate disease symptoms. However, specific in vivo efficacy data for this compound in these models is not extensively published in publicly available literature.

Conclusion

This compound is a historically significant small molecule inhibitor of the Kv1.3 potassium channel. Its discovery and characterization have provided invaluable insights into the role of Kv1.3 in T-lymphocyte function and have validated this channel as a viable target for immunomodulatory drug development. The data and protocols summarized in this guide offer a foundational understanding of this compound for researchers and professionals in the field of drug discovery, highlighting its importance as both a pharmacological tool and a precursor to a promising class of therapeutic agents. While this compound itself has not progressed to clinical trials, the knowledge gained from its study continues to inform the development of next-generation Kv1.3 inhibitors for the treatment of autoimmune and inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. lymphosign.com [lymphosign.com]

- 4. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. homepages.gac.edu [homepages.gac.edu]

- 6. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ebm-journal.org [ebm-journal.org]

- 9. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]

CP-339818's Selectivity Profile Against Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a non-peptide small molecule inhibitor of voltage-gated potassium channels, demonstrating notable selectivity for specific channel subtypes. This technical guide provides a comprehensive overview of this compound's selectivity profile, detailing its potency against various potassium channels. The information herein is intended to support research and drug development efforts by providing a centralized resource on the compound's electrophysiological characteristics. This document summarizes available quantitative data, outlines typical experimental protocols for channel activity assessment, and visualizes key experimental workflows.

Data Presentation: Selectivity Profile of this compound

The inhibitory activity of this compound has been characterized against a range of potassium channels. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that while this compound exhibits high potency for Kv1.3 and Kv1.4, its effects on other potassium channels are significantly weaker, though specific IC50 values for many of these channels are not consistently reported in publicly available literature.

| Channel Subfamily | Channel Subtype | IC50 | Notes |

| Voltage-Gated K+ (Kv) | Kv1.3 | 200 nM[1][2] | High potency; preferentially binds to the C-type inactivated state. |

| Kv1.4 | ~300 nM | High potency. | |

| Kv1.1 | > 1 µM | Significantly weaker blocking effects noted.[1][2] | |

| Kv1.2 | > 1 µM | Significantly weaker blocking effects noted.[1][2] | |

| Kv1.5 | > 1 µM | Significantly weaker blocking effects noted.[1][2] | |

| Kv1.6 | > 1 µM | Significantly weaker blocking effects noted.[1][2] | |

| Kv2.1 | > 1 µM | Off-target effects observed at concentrations greater than 1 µM. | |

| Kv3.1-4 | > 1 µM | Significantly weaker blocking effects noted.[1][2] | |

| Kv4.2 | > 1 µM | Significantly weaker blocking effects noted.[1][2] | |

| Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) | HCN1 | 18.9 µM[1][2] | Inhibition is voltage-dependent. |

| HCN4 | 43.4 µM[1][2] | Inhibition is voltage-dependent. |

Experimental Protocols: Whole-Cell Patch Clamp Electrophysiology

The determination of this compound's IC50 values against various potassium channels is primarily achieved through the gold-standard electrophysiological technique of whole-cell patch clamp. This method allows for the direct measurement of ion channel currents in response to controlled membrane potentials and the application of test compounds.

Cell Preparation

-

Cell Culture: Stably transfected mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, expressing the specific potassium channel subtype of interest are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Dissociation: On the day of recording, cells are dissociated into a single-cell suspension using a gentle enzymatic method (e.g., TrypLE™ Express) to ensure membrane integrity.

-

Plating: The dissociated cells are plated onto glass coverslips in a recording chamber and allowed to adhere.

Solutions

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. The pH is adjusted to 7.2 with KOH, and the osmolarity is adjusted to ~290 mOsm.

Electrophysiological Recording

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: The micropipette is positioned onto a single cell, and gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp Protocol: The membrane potential is held at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV). Depolarizing voltage steps are then applied to elicit channel opening and the flow of potassium ions, which is measured as an outward current. The specific voltage protocol (duration and amplitude of depolarization) is optimized for the specific channel subtype being studied to ensure robust activation and to study state-dependent block.

-

Compound Application: A baseline recording of the potassium current is established. Subsequently, increasing concentrations of this compound are perfused into the recording chamber. The effect of each concentration on the current amplitude is measured until a steady-state block is achieved.

-

Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline current. These data are then fitted to the Hill equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the channel current.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound on a specific potassium channel using the whole-cell patch clamp technique.

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway: T-Cell Activation and Kv1.3 Inhibition

This compound's potent inhibition of the Kv1.3 channel is of particular interest in immunology, as Kv1.3 plays a crucial role in the activation of T-lymphocytes. The following diagram illustrates the simplified signaling pathway of T-cell activation and the point of intervention for Kv1.3 blockers like this compound.

Caption: T-cell activation pathway and Kv1.3 inhibition.

References

Unraveling the Molecular Interface: A Technical Guide to the Binding Site of CP-339818 on Kv1.3

For Immediate Release

This technical guide provides a comprehensive analysis of the binding site of CP-339818, a potent blocker of the voltage-gated potassium channel Kv1.3. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels and the development of novel immunomodulatory therapeutics. By synthesizing available data, this guide aims to elucidate the molecular determinants of this compound's interaction with Kv1.3, offering a foundation for future research and drug design efforts.

This compound, chemically identified as 1-benzyl-4-pentylimino-1,4-dihydroquinoline, is a non-peptide small molecule that has been shown to potently and selectively block the Kv1.3 channel, a key regulator of T-lymphocyte activation.[1] Understanding the precise binding site of this compound is critical for the rational design of next-generation Kv1.3 inhibitors with improved potency and selectivity.

Quantitative Analysis of this compound Interaction with Kv1.3

The inhibitory activity of this compound and its analogs on the Kv1.3 channel has been quantified through various electrophysiological and binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the potency of the compound.

| Compound | IC50 (nM) | Target | Cell Line | Reference |

| CP-339,818 | ~200 | Kv1.3 | T lymphocytes | [2] |

| CP-393,223 | Potent | Kv1.3 | T lymphocytes | [2] |

| CP-394,322 | Potent | Kv1.3 | T lymphocytes | [2] |

| CP-393,224 | >20,000 | Kv1.3 | T lymphocytes | [2] |

Table 1: Inhibitory potency of CP-339,818 and its analogs on the Kv1.3 channel.

A significant finding from initial studies is the structure-activity relationship, which indicates that a large, lipophilic group at the N1 position of the quinoline ring is crucial for the potent blocking activity of these compounds.[2] For instance, CP-393,224, which possesses a smaller and less lipophilic group at this position, is 100-200 fold less potent than CP-339,818.[2]

The External Vestibule: The Binding Site of this compound

While direct mutagenesis studies specifically identifying the amino acid residues that form the binding pocket for CP-339,818 are not extensively available in the public domain, the competitive binding with charybdotoxin strongly suggests that the binding site is located within the outer pore and turret region of the Kv1.3 channel. This region is a well-characterized binding site for various peptide toxins.

Experimental Protocols

The determination of the binding characteristics of CP-339,818 on Kv1.3 has relied on a combination of electrophysiological and competitive binding assays.

Electrophysiological Recording of Kv1.3 Currents

Whole-cell patch-clamp electrophysiology is the primary method used to characterize the inhibitory effect of CP-339,818 on Kv1.3 channel function.

-

Cell Preparation: T lymphocytes or heterologous expression systems (e.g., CHO cells) stably expressing the human Kv1.3 channel are used.

-

Recording Configuration: The whole-cell patch-clamp technique is employed to record macroscopic Kv1.3 currents.

-

Voltage Protocol: To elicit Kv1.3 currents, cells are typically held at a negative holding potential (e.g., -80 mV) and then depolarized to a positive potential (e.g., +40 mV). The specific voltage protocol can be adapted to study the state-dependent block of the channel.

-

Drug Application: CP-339,818 is applied to the extracellular solution at varying concentrations to determine the dose-dependent inhibition of the Kv1.3 current and calculate the IC50 value.

Competitive Radioligand Binding Assay

Competitive binding assays using a radiolabeled probe that binds to a known site on the channel are instrumental in localizing the binding site of an unlabeled compound.

-

Radioligand: ¹²⁵I-labeled charybdotoxin, a high-affinity ligand for the external vestibule of Kv1.3, is commonly used.

-

Membrane Preparation: Membranes from cells expressing Kv1.3 are isolated and incubated with a fixed concentration of ¹²⁵I-charybdotoxin in the absence or presence of increasing concentrations of unlabeled CP-339,818.

-

Detection: The amount of bound radioligand is quantified using a gamma counter.

-

Analysis: A decrease in the amount of bound ¹²⁵I-charybdotoxin in the presence of CP-339,818 indicates that both compounds compete for the same or overlapping binding sites.

Visualizing the Molecular Interactions and Experimental Logic

To better understand the proposed binding mechanism and the experimental design, the following diagrams are provided.

Figure 1: Competitive binding of CP-339,818 and Charybdotoxin to the external vestibule of Kv1.3.

Figure 2: Experimental workflow for determining the IC50 of CP-339,818 using patch-clamp electrophysiology.

Proposed Binding Site and Future Directions

Based on the competitive binding data with charybdotoxin, it is proposed that CP-339,818 binds to a pocket within the external vestibule of the Kv1.3 channel. This pocket is likely formed by residues from the turret loop and the extracellular ends of the S5 and S6 transmembrane segments. Key residues that are known to be critical for the binding of peptide toxins in this region, and therefore may also contribute to the binding of CP-339,818, include those in the P-loop (e.g., around the selectivity filter) and the surrounding turret.

The lack of specific mutagenesis data for the CP-339,818 binding site represents a significant knowledge gap. Future research should focus on performing site-directed mutagenesis of residues in the external vestibule of Kv1.3 to identify those that, when mutated, alter the binding affinity of CP-339,818. Furthermore, computational docking and molecular dynamics simulations, guided by the existing structure-activity relationship data, could provide a more detailed model of the binding pose and the specific molecular interactions between CP-339,818 and the Kv1.3 channel. Elucidating these details will be invaluable for the development of more potent and selective Kv1.3 inhibitors for the treatment of autoimmune diseases.

References

An In-Depth Technical Guide to CP-339818's Impact on Immune System Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent, non-peptide small molecule that selectively blocks the voltage-gated potassium channels Kv1.3 and Kv1.4. Its primary immunomodulatory effects stem from the inhibition of the Kv1.3 channel, a key regulator of T lymphocyte activation. By blocking Kv1.3, this compound hyperpolarizes the T cell membrane, which in turn attenuates the sustained calcium influx required for the activation of downstream signaling pathways. This leads to a significant reduction in T cell proliferation and the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on immune cells, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Introduction

The modulation of the immune system is a critical therapeutic strategy for a wide range of diseases, including autoimmune disorders and organ transplant rejection. T lymphocytes, particularly effector memory T cells (TEM), play a central role in the pathogenesis of many of these conditions. The activation and function of T cells are tightly regulated by a series of signaling events, with ion channels playing a crucial role in orchestrating these processes.

One such ion channel, the voltage-gated potassium channel Kv1.3, is highly expressed on effector memory T cells. Its activity is essential for maintaining the negative membrane potential required for a sustained influx of calcium upon T cell receptor (TCR) engagement. This calcium signaling cascade is a prerequisite for the activation of transcription factors, such as the Nuclear Factor of Activated T cells (NFAT), which drive the expression of genes involved in T cell proliferation and cytokine production.

This compound has been identified as a selective blocker of the Kv1.3 and Kv1.4 channels. Its ability to inhibit Kv1.3 makes it a potent modulator of T cell-mediated immune responses. This document serves as a technical resource for researchers and drug development professionals, detailing the impact of this compound on immune system modulation.

Mechanism of Action

This compound is a non-peptide agent, chemically identified as 1-benzyl-4-pentylimino-1,4-dihydroquinoline. It functions as an inhibitor of the voltage-gated potassium channels Kv1.3 and Kv1.4, with a preferential blockade of the C-type inactivated state of the Kv1.3 channel. This blockade occurs from the extracellular side of the channel.

The immunomodulatory effects of this compound are primarily attributed to its inhibition of the Kv1.3 channel in T lymphocytes. The process unfolds as follows:

-

T Cell Receptor (TCR) Engagement: Upon antigen presentation, the TCR is engaged, initiating a signaling cascade.

-

Initial Depolarization and Calcium Release: This initial signaling leads to a transient depolarization of the T cell membrane and the release of calcium from intracellular stores.

-

Role of Kv1.3 Channels: To sustain the calcium influx required for full T cell activation, the membrane potential must be repolarized. This is achieved through the efflux of potassium ions (K+) through channels like Kv1.3.

-

This compound Inhibition: this compound blocks the Kv1.3 channel, preventing the efflux of K+.

-

Membrane Depolarization: The inhibition of K+ efflux leads to a sustained depolarization of the T cell membrane.

-

Reduced Calcium Influx: The depolarized membrane potential reduces the electrochemical gradient for calcium (Ca2+) entry through store-operated calcium channels (CRAC).

-

Downstream Signaling Inhibition: The diminished sustained calcium signal impairs the activation of calcium-dependent transcription factors, most notably NFAT.

-

Suppression of T Cell Activation: The lack of transcriptional activation results in decreased production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a halt in cell cycle progression, thereby suppressing T cell proliferation and effector functions.

The role of Kv1.4 inhibition in immune modulation is less well-characterized, as Kv1.4 is not prominently expressed in immune cells but is found in oligodendrocytes, where it may have an indirect effect on immune responses in the context of neuroinflammation. [1]

Quantitative Data

The inhibitory activity of this compound on various voltage-gated potassium channels has been quantified, demonstrating its selectivity for Kv1.3 and Kv1.4.

| Channel | IC50 (nM) | Reference |

| Kv1.3 | ~200 | [2] |

| Kv1.4 | ~300 | [3] |

| Kv1.1 | >10,000 | [2] |

| Kv1.2 | >10,000 | [2] |

| Kv1.5 | >10,000 | [2] |

| Kv1.6 | >10,000 | [2] |

| Kv3.1-4 | >10,000 | [2] |

| Kv4.2 | >10,000 | [2] |

Table 1: Inhibitory concentrations (IC50) of this compound for various Kv channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Current Measurement

This protocol is designed to measure the effect of this compound on Kv1.3 channel currents in human T lymphocytes.

Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Purify T lymphocytes from PBMCs using a pan-T cell isolation kit.

-

Culture the T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and IL-2 (20 U/mL) to maintain viability and expression of Kv1.3 channels.

Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES (pH 7.2 with KOH).

Recording Procedure:

-

Use a patch-clamp amplifier and a data acquisition system.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell recording configuration on a selected T lymphocyte.

-

Hold the membrane potential at -80 mV.

-

Apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 200 ms to elicit Kv1.3 currents.

-

Perfuse the external solution containing various concentrations of this compound (e.g., 10 nM to 10 µM) onto the cell.

-

Record the currents at each concentration after a stable effect is reached.

-

Analyze the data to determine the dose-dependent inhibition of the Kv1.3 current and calculate the IC50 value.

T Cell Proliferation Assay using CFSE

This assay measures the inhibition of T cell proliferation by this compound using carboxyfluorescein succinimidyl ester (CFSE) dye dilution. [4][5][6] Cell Preparation and Staining:

-

Isolate and purify human T cells as described in section 4.1.

-

Resuspend the T cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium (with 10% FBS).

-

Wash the cells three times with complete RPMI-1640 medium.

Assay Procedure:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3, 1-10 µg/mL) overnight at 4°C.

-

Wash the plate with sterile PBS.

-

Resuspend the CFSE-stained T cells in complete RPMI-1640 medium and plate them in the coated wells at 2 x 105 cells/well.

-

Add soluble anti-CD28 antibody (1-5 µg/mL) to provide co-stimulation.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the lymphocyte population and measure the fluorescence intensity of CFSE. Each peak of decreasing fluorescence represents a cell division.

-

Quantify the percentage of proliferated cells and the proliferation index in the presence of different concentrations of this compound.

Cytokine Production Assay (ELISA)

This protocol measures the effect of this compound on the production of specific cytokines (e.g., IL-2, IFN-γ) by activated T cells. [7][8] Cell Culture and Treatment:

-

Activate T cells in a 96-well plate as described in the T cell proliferation assay (section 4.2), with anti-CD3 and anti-CD28 stimulation.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

ELISA Procedure:

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., human IL-2 or IFN-γ) according to the manufacturer's instructions.

-

Briefly, coat a 96-well ELISA plate with a capture antibody specific for the cytokine.

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and a standard curve of known cytokine concentrations.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the cytokine in the supernatants based on the standard curve.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Conclusion

This compound represents a targeted approach to immunomodulation through the selective blockade of the Kv1.3 and Kv1.4 potassium channels. Its primary mechanism of action, the inhibition of Kv1.3 in T lymphocytes, leads to a reduction in the sustained calcium signaling necessary for T cell activation. This results in the suppression of T cell proliferation and pro-inflammatory cytokine production, particularly in effector memory T cells which are key mediators in many autoimmune diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. The visualization of the underlying signaling pathways provides a clear framework for understanding its molecular impact on the immune system. Further research into the specific role of Kv1.4 blockade and the in vivo efficacy and safety of this compound will be crucial in its journey towards potential clinical applications.

References

- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 2. researchgate.net [researchgate.net]

- 3. bu.edu [bu.edu]

- 4. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. mucosalimmunology.ch [mucosalimmunology.ch]

- 6. agilent.com [agilent.com]

- 7. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 8. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CP-339818 in T-Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-339818 is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for T-cell development, activation, and proliferation.[1] JAK3 is primarily expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3] Inhibition of JAK3 by this compound is expected to block the downstream signaling cascade, primarily the STAT5 phosphorylation, leading to the suppression of T-cell proliferation.[2][3] This makes this compound a compound of interest for investigating T-cell mediated immune responses and for the development of therapeutics for autoimmune diseases and T-cell malignancies.[1]

These application notes provide a detailed experimental protocol for assessing the in vitro effect of this compound on T-cell proliferation. The protocol is based on established methods for evaluating the immunomodulatory activity of JAK inhibitors.[4][5]

Mechanism of Action: JAK3 Inhibition in T-Cells

T-cell activation and proliferation are initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), in conjunction with co-stimulatory signals.[6][7] This leads to the secretion of IL-2 and the upregulation of the high-affinity IL-2 receptor (CD25).[3][5] The binding of IL-2 to its receptor activates the associated JAK1 and JAK3 kinases. Activated JAK3 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).[2][3] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and induces the transcription of genes crucial for T-cell proliferation and survival.

This compound, as a JAK3 inhibitor, intervenes in this pathway by preventing the phosphorylation and activation of STAT5, thereby inhibiting IL-2-dependent T-cell proliferation.[2][3]

Experimental Protocol: T-Cell Proliferation Assay

This protocol details an in vitro assay to quantify the dose-dependent effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry. An alternative method using [3H]-thymidine incorporation is also described.[5]

Materials

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 antibody (clone OKT3 or similar, functional grade)

-

Anti-CD28 antibody (clone CD28.2 or similar, functional grade)

-

This compound (stock solution in DMSO)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

[3H]-thymidine (for alternative method)

-

Phosphate Buffered Saline (PBS)

-

Ficoll-Paque™ PLUS

-

96-well flat-bottom cell culture plates

-

Flow cytometer

-

Liquid scintillation counter (for alternative method)

Experimental Workflow

Step-by-Step Methodology

Part 1: T-Cell Isolation and Labeling

-

Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.

-

Isolate T-Cells: Enrich for T-cells from the PBMC population using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail to minimize pre-activation of the cells.

-

CFSE Labeling:

-

Resuspend the isolated T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 0.5-5 µM (optimize for your cell type and conditions).

-

Incubate for 10 minutes at 37°C, protected from light.[8]

-

Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium.

-

Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

-

Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.

-

Part 2: T-Cell Stimulation and Treatment

-

Plate Coating:

-

Dilute anti-CD3 antibody in sterile PBS to a concentration of 1-5 µg/mL.

-

Add 100 µL of the diluted antibody to the required wells of a 96-well flat-bottom plate.

-

Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[9]

-

Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.[9]

-

-

Cell Seeding and Treatment:

-

Add 100 µL of the CFSE-labeled T-cell suspension (1 x 10^5 cells) to each anti-CD3 coated well.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity.

-

Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.

-

Add 50 µL of soluble anti-CD28 antibody (final concentration of 1-2 µg/mL) to all wells except for the unstimulated control.[9]

-

The final volume in each well should be 200 µL.

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

Part 3: Analysis of T-Cell Proliferation

-

Harvest Cells: After incubation, gently resuspend the cells and transfer them to FACS tubes.

-

Flow Cytometry:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Acquire the samples on a flow cytometer. CFSE fluoresces in the FITC channel.

-

Analyze the data using appropriate software. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.

-

-

Data Analysis:

-

Determine the percentage of divided cells or the proliferation index for each concentration of this compound.

-

Plot the proliferation data against the log concentration of this compound and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of proliferation).

-

Alternative Method: [3H]-Thymidine Incorporation

For this method, follow the protocol for T-cell isolation, stimulation, and treatment as described above (steps 1 and 2), but do not label the cells with CFSE.

-

Pulse with [3H]-Thymidine: 18 hours before the end of the 72-hour incubation period, add 1 µCi of [3H]-thymidine to each well.

-

Harvest Cells: At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.

-

Measure Radioactivity: Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: The level of [3H]-thymidine incorporation is proportional to the rate of DNA synthesis and, therefore, cell proliferation. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[5]

Data Presentation

The following table provides a template for presenting the quantitative data obtained from the T-cell proliferation assay. The values shown are hypothetical and should be replaced with experimental data.

| Compound | Stimulation | Assay Method | IC50 (nM) |

| This compound | Anti-CD3/CD28 | CFSE | Insert Value |

| This compound | Anti-CD3/CD28 | [3H]-Thymidine | Insert Value |

| Tofacitinib (Control) | Anti-CD3/CD28 | CFSE | Insert Value |

Note: IC50 values for JAK inhibitors can vary depending on the specific assay conditions and cell type used. For example, the IC50 for the JAK3 inhibitor Z583 in a similar assay was reported to be in the micromolar range.[4]

Conclusion

This document provides a comprehensive protocol for evaluating the inhibitory effect of this compound on T-cell proliferation. By selectively targeting JAK3, this compound offers a valuable tool for studying T-cell biology and for the potential development of targeted immunomodulatory therapies. The detailed methodology and data presentation guidelines provided herein are intended to assist researchers in obtaining reproducible and reliable results.

References

- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Molecular mechanisms of T cell co-stimulation and co-inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mucosalimmunology.ch [mucosalimmunology.ch]

- 9. tools.thermofisher.com [tools.thermofisher.com]

How to prepare a stock solution of CP-339818 for in vitro studies.

Introduction

CP-339818 is a potent, non-peptide antagonist of the Kv1.3 and Kv1.4 voltage-gated potassium channels.[1][2][3] It is a valuable tool for studying the physiological roles of these channels in various cellular processes, including T-cell activation.[4] Proper preparation of a stock solution is critical for obtaining accurate and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound hydrochloride stock solutions.

Physicochemical Data

A summary of the relevant physicochemical properties of this compound hydrochloride is presented in Table 1. This data is essential for calculating the required mass of the compound to achieve a desired stock solution concentration. It is recommended to always use the batch-specific molecular weight provided on the product's certificate of analysis.

| Property | Value | Source |

| Chemical Name | N-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine hydrochloride | |

| CAS Number | 478341-55-8 | [1][3] |

| Molecular Formula | C₂₁H₂₄N₂・HCl | [1][3] |

| Molecular Weight | 340.89 g/mol | [3] |

| Purity | ≥98% | [1] |

| Solubility (Water) | Soluble up to 20 mM | [5] |

| Solubility (Ethanol) | Slightly soluble (0.1-1 mg/mL) | [1] |

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in sterile water.

Materials

-

This compound hydrochloride powder

-

Sterile, deionized, or Milli-Q water

-

Vortex mixer

-

Sonicator (optional, but recommended)[5]

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure

-

Determine the required mass: Use the following formula to calculate the mass of this compound hydrochloride needed to prepare the desired volume and concentration of the stock solution:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 340.89 g/mol / 1000 = 3.4089 mg

-

Weigh the compound: Carefully weigh the calculated amount of this compound hydrochloride powder using an analytical balance.

-

Dissolution:

-

Add the weighed powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile water to the tube.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonication is recommended to aid dissolution.[5]

-

-

Aliquotting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

For short-term storage (up to 1 month), store the aliquots at -20°C.[4]

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[4]

-

The solid powder should be stored at -20°C for long-term stability (≥ 4 years).[1]

-

Workflow Diagram

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Inhibition

This compound primarily targets the Kv1.3 and Kv1.4 potassium channels. In the context of T-lymphocytes, the inhibition of the Kv1.3 channel is of particular importance as it plays a key role in regulating the membrane potential, which is crucial for calcium signaling and subsequent T-cell activation. By blocking Kv1.3, this compound can suppress T-cell activation.[4]

Caption: Simplified signaling pathway of this compound action.

References

Recommended solvent and storage conditions for CP-339818.

For Researchers, Scientists, and Drug Development Professionals

Introduction